molecular formula C27H19ClN6O2 B10871585 4-benzyl-12-(4-chlorophenyl)-16-(furan-2-yl)-14-methyl-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11(15),13-hexaene

4-benzyl-12-(4-chlorophenyl)-16-(furan-2-yl)-14-methyl-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11(15),13-hexaene

Cat. No.: B10871585
M. Wt: 494.9 g/mol
InChI Key: GAMSEACLPYJVAE-UHFFFAOYSA-N
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Description

4-benzyl-12-(4-chlorophenyl)-16-(furan-2-yl)-14-methyl-10-oxa-3,5,6,8,12,13-hexazatetracyclo[77002,6011,15]hexadeca-1(9),2,4,7,11(15),13-hexaene is a complex organic compound characterized by its unique tetracyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-benzyl-12-(4-chlorophenyl)-16-(furan-2-yl)-14-methyl-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11(15),13-hexaene typically involves multi-step organic reactions. The process begins with the preparation of key intermediates, such as benzyl and chlorophenyl derivatives, which are then subjected to cyclization reactions to form the tetracyclic core. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and efficiency. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the production process. Additionally, purification methods like crystallization and chromatography are used to isolate the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan and benzyl groups, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the chlorophenyl group, converting it to a phenyl group or other reduced forms.

    Substitution: The presence of multiple functional groups allows for substitution reactions, such as nucleophilic aromatic substitution on the chlorophenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a palladium catalyst are frequently used.

    Substitution: Reagents such as sodium hydroxide (NaOH) and various nucleophiles can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation of the furan ring may yield furanones, while reduction of the chlorophenyl group can produce phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a valuable intermediate for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

Biologically, the compound’s diverse functional groups make it a potential candidate for studying enzyme interactions and metabolic pathways. It can be used as a probe to investigate the activity of various biological targets.

Medicine

In medicine, the compound’s structural complexity and functional diversity offer potential therapeutic applications. It may be explored for its pharmacological properties, such as anti-inflammatory, antimicrobial, or anticancer activities.

Industry

Industrially, the compound can be utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties. It may also find applications in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism by which 4-benzyl-12-(4-chlorophenyl)-16-(furan-2-yl)-14-methyl-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11(15),13-hexaene exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s functional groups enable it to bind to these targets, modulating their activity and influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-benzyl-12-(4-chlorophenyl)-16-(furan-2-yl)-14-methyl-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11(15),13-hexaene shares similarities with other tetracyclic compounds, such as certain alkaloids and synthetic analogs.
  • Compounds like 4-benzyl-12-(4-bromophenyl)-16-(furan-2-yl)-14-methyl-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11(15),13-hexaene exhibit similar structural features but differ in their halogen substituents.

Uniqueness

The uniqueness of 4-benzyl-12-(4-chlorophenyl)-16-(furan-2-yl)-14-methyl-10-oxa-3,5,6,8,12,13-hexazatetracyclo[77002,6011,15]hexadeca-1(9),2,4,7,11(15),13-hexaene lies in its specific combination of functional groups and tetracyclic structure

Properties

Molecular Formula

C27H19ClN6O2

Molecular Weight

494.9 g/mol

IUPAC Name

4-benzyl-12-(4-chlorophenyl)-16-(furan-2-yl)-14-methyl-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11(15),13-hexaene

InChI

InChI=1S/C27H19ClN6O2/c1-16-22-23(20-8-5-13-35-20)24-25-30-21(14-17-6-3-2-4-7-17)32-33(25)15-29-26(24)36-27(22)34(31-16)19-11-9-18(28)10-12-19/h2-13,15,23H,14H2,1H3

InChI Key

GAMSEACLPYJVAE-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C(C3=C(O2)N=CN4C3=NC(=N4)CC5=CC=CC=C5)C6=CC=CO6)C7=CC=C(C=C7)Cl

Origin of Product

United States

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